molecular formula C7H11NO3 B1648660 (R)-Ethyl 5-oxopyrrolidine-3-carboxylate

(R)-Ethyl 5-oxopyrrolidine-3-carboxylate

Cat. No.: B1648660
M. Wt: 157.17 g/mol
InChI Key: QWMPXTNXXREMCK-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Ethyl 5-oxopyrrolidine-3-carboxylate is a chiral organic building block of significant interest in medicinal chemistry. It serves as a key synthetic intermediate for the development of novel bioactive molecules. The 5-oxopyrrolidine core is a privileged scaffold in drug discovery, found in various compounds with demonstrated pharmacological activities . Researchers utilize this chiral ester to access a wide range of derivatives, particularly hydrazones and azoles, which are known to exhibit potent effects against multidrug-resistant bacterial pathogens such as Staphylococcus aureus and Escherichia coli . Furthermore, derivatives based on this scaffold show promising anticancer properties, with demonstrated cytotoxicity against aggressive cancer cell lines including triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375) . The (R)-enantiomer provides a specific stereochemistry that can be crucial for optimizing interactions with biological targets, making it invaluable for structure-activity relationship (SAR) studies and the development of new therapeutic agents with higher potency and selectivity. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

ethyl (3R)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-6(9)8-4-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1

InChI Key

QWMPXTNXXREMCK-RXMQYKEDSA-N

SMILES

CCOC(=O)C1CC(=O)NC1

Isomeric SMILES

CCOC(=O)[C@@H]1CC(=O)NC1

Canonical SMILES

CCOC(=O)C1CC(=O)NC1

Origin of Product

United States

Scientific Research Applications

Synthesis and Chemical Properties

(R)-Ethyl 5-oxopyrrolidine-3-carboxylate can be synthesized through various methods, typically involving the reaction of suitable precursors like pyrrolidine derivatives and carboxylic acids. The chemical structure is characterized by a pyrrolidine ring with a carbonyl and an ethyl ester functional group, which contributes to its reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrated structure-dependent anticancer activity against A549 lung cancer cells. The incorporation of specific substituents enhanced the cytotoxic effects significantly, with some compounds reducing cell viability by over 67% compared to control treatments .

Antioxidant Properties

The antioxidant activity of this compound has been investigated using the DPPH radical scavenging method. Certain derivatives exhibited antioxidant effects greater than that of ascorbic acid, indicating their potential in mitigating oxidative stress-related diseases . This property is particularly relevant in developing supplements or pharmaceuticals aimed at reducing oxidative damage in cells.

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been explored. Compounds derived from this structure have shown effectiveness against Gram-positive bacteria and drug-resistant fungi, which are significant concerns in clinical settings. The screening involved various multidrug-resistant pathogens, demonstrating that modifications to the core structure can enhance antimicrobial efficacy .

Neurological Applications

Research indicates that compounds related to this compound may interact with neuropeptide systems, suggesting potential applications in treating neurological disorders. For example, antagonists developed from similar scaffolds have been shown to influence appetite regulation and stress responses, highlighting their role in metabolic disorders .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound derivatives have been investigated for anti-inflammatory effects. These compounds could serve as leads for developing new anti-inflammatory medications that target specific pathways involved in chronic inflammation .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDerivatives reduced A549 cell viability significantly; structure-dependent effects noted.
Neurological ApplicationsCompounds showed promise as antagonists affecting appetite and stress response pathways.
Antioxidant PropertiesSome derivatives exhibited antioxidant activity exceeding that of ascorbic acid.

Comparison with Similar Compounds

Structural and Functional Similarities

The following table compares (R)-ethyl 5-oxopyrrolidine-3-carboxylate with key analogs:

Compound Name CAS Number Molecular Formula Key Features Applications Reference
This compound 60298-18-2 C₇H₁₁NO₃ Chiral center at C3; lactam ring with ester and ketone groups Pharmaceutical intermediates
Ethyl 3-oxopyrrolidine-1-carboxylate 73193-55-2 C₇H₁₁NO₃ Non-chiral; ketone at C3, ester at C1 Organic synthesis intermediate
Ethyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate - C₁₅H₁₇NO₄ Aryl-substituted lactam; enhanced steric hindrance Not reported; likely medicinal chemistry
Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate 152533-47-6 C₈H₁₃NO₃ Methyl group at C2; alters ring puckering and reactivity Potential enzyme inhibitor scaffolds

Physicochemical Properties

  • Solubility : The (R)-enantiomer exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its ester and lactam groups. Analogs like ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate show reduced solubility owing to hydrophobic methyl substituents .
  • Thermal Stability : Differential scanning calorimetry (DSC) data for the target compound is unreported, but analogs with aryl groups (e.g., ethyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate) display higher melting points (>150°C) due to crystallinity .

Data Tables

Table 2: Hazard Comparison

Compound GHS Hazard Codes Key Risks
This compound H315, H319 Skin/eye irritation
1-Methyl-5-oxopyrrolidine-3-carboxylic acid H302, H312 Acute toxicity, skin irritation

Preparation Methods

Diastereoselective Reduction of 2,3-Dioxopyrrolidine Derivatives

The reduction of 2,3-dioxopyrrolidine intermediates offers direct access to hydroxylated pyrrolidines, which can be esterified to yield the target compound. Source demonstrates that sodium borohydride (NaBH₄) in ethanol selectively reduces the C3 ketone to a hydroxyl group, producing a cis-diol intermediate. Subsequent esterification with ethyl chloroformate under basic conditions (pH 9–10) affords the ethyl ester with retention of configuration. However, this method yields a racemic mixture, necessitating resolution steps for enantiopure (R)-isolation.

Catalytic Hydrogenation with Palladium

Source reports a hydrogenation approach using palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere. Starting from 2,3-dioxopyrrolidine, this method achieves full conversion to trans-4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate within 24 hours. While the product is racemic, chiral induction can be introduced via asymmetric hydrogenation using chiral ligands like (R)-BINAP, which coordinate to palladium and bias the reduction toward the (R)-enantiomer.

Stereochemical Control and Resolution Strategies

Asymmetric Hydrogenation

The use of chiral catalysts in hydrogenation reactions enables enantioselective synthesis. For example, (R)-BINAP-modified Pd/C catalysts induce up to 85% enantiomeric excess (ee) in the reduction of 2,3-dioxopyrrolidine. The stereochemical outcome is influenced by:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring the (R)-configuration.
  • Temperature : Lower temperatures (0–5°C) enhance enantioselectivity by reducing thermal randomization.

Enzymatic Resolution

Lipases such as Candida antarctica selectively hydrolyze the (S)-enantiomer of racemic ethyl 5-oxopyrrolidine-3-carboxylate, leaving the (R)-ester intact. This method achieves >99% ee after 48 hours at 37°C, though yields are moderate (45–50%) due to incomplete conversion.

Reaction Optimization and Yield Enhancement

Solvent and Catalyst Screening

Comparative studies reveal that ethanol maximizes yield in hydrogenation reactions (92% conversion), while tetrahydrofuran (THF) improves selectivity in NaBH₄ reductions (Table 1).

Table 1: Solvent Effects on Reduction Selectivity

Solvent Reducing Agent cis:trans Ratio Yield (%)
Ethanol NaBH₄ 1:2.5 78
THF NaBH₄ 1:1 85
DMF LiAlH₄ 3:1 67

Purification Techniques

Flash chromatography on silica gel (ethyl acetate/petroleum ether, 9:1) resolves diastereomers, while recrystallization from methanol/water mixtures enhances enantiopurity. High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak AD-H) confirms ee values ≥98%.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : The (R)-enantiomer exhibits distinct coupling patterns, notably a doublet at δ 4.57 ppm (J = 8.5 Hz) for the C4 hydroxyl proton.
  • IR Spectroscopy : Stretching vibrations at 1729 cm⁻¹ (ester C=O) and 1693 cm⁻¹ (lactam C=O) confirm functional group integrity.

X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) resolves the absolute configuration of the (R)-enantiomer. The pyrrolidine ring adopts an envelope conformation, with Cremer-Pople puckering parameters (Q = 0.42 Å, θ = 45°) consistent with DFT calculations.

Q & A

Q. What are the common synthetic routes for (R)-Ethyl 5-oxopyrrolidine-3-carboxylate, and how is stereochemical control achieved?

The compound is typically synthesized via diastereoselective methods. For example, neutralization of diastereohomogeneous dimethyl glutamate hydrochlorides can yield enantiomerically enriched pyrrolidine derivatives. Key steps include condensation reactions, chiral auxiliary use (e.g., benzyl or pyridyl groups), and purification via column chromatography or recrystallization. Diastereomeric ratios are optimized by adjusting reaction temperatures and solvent polarity .

Q. Which analytical techniques are critical for characterizing this compound?

Structural elucidation relies on:

  • X-ray crystallography : SHELX software (SHELXL for refinement, SHELXS for structure solution) resolves absolute configuration and hydrogen-bonding networks .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and stereochemistry, with coupling constants revealing ring puckering .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How can researchers address low yields in the synthesis of this compound?

Low yields often stem from incomplete diastereoselectivity or side reactions. Mitigation strategies include:

  • Optimizing reaction time and temperature (e.g., 0–5°C for intermediate stabilization).
  • Using Lewis acids (e.g., ZnCl2_2) to enhance stereocontrol .
  • Employing chiral HPLC for enantiomeric separation .

Advanced Research Questions

Q. What computational methods are suitable for predicting the biological activity of this compound?

Molecular docking (e.g., Glide module in Schrödinger) evaluates binding affinities to target proteins like PTPN5. Key steps:

  • Prepare ligand and protein structures (PDB ID: 2BV5).
  • Perform HTVS/XP docking to identify hydrogen bonds (e.g., with Arg478, Lys439) and hydrophobic interactions .
  • Validate with MD simulations and free-energy calculations (MM-GBSA) .

Q. How do crystallographic data resolve contradictions in stereochemical assignments?

Conflicting stereochemical reports require:

  • High-resolution X-ray data (≤ 0.8 Å) to unambiguously assign chiral centers.
  • SHELXL refinement with TWIN/BASF commands for twinned crystals .
  • Cross-validation using Bijvoet differences (Flack parameter) .

Q. What strategies improve enantiomeric excess (ee) in large-scale synthesis?

Advanced approaches include:

  • Asymmetric catalysis : Chiral Ru or Ir catalysts for transfer hydrogenation .
  • Dynamic kinetic resolution : Racemization-prone intermediates coupled with enzymatic resolution (e.g., lipases) .
  • Continuous flow systems : Enhanced mixing and temperature control for reproducible ee > 95% .

Q. How can researchers investigate the compound’s pharmacokinetic properties?

  • In vitro assays : Cytochrome P450 inhibition screening and plasma stability tests.
  • ADMET profiling : Use Caco-2 cells for permeability and hepatocyte models for metabolic stability .
  • Pharmacophore modeling : Identify critical moieties (e.g., oxopyrrolidine ring) for target engagement .

Methodological Challenges and Solutions

Q. What are the best practices for handling hygroscopicity or degradation during storage?

  • Store under inert gas (Ar/N2_2) at −20°C in amber vials.
  • Characterize degradation products via LC-MS and adjust synthetic protocols to stabilize labile groups (e.g., ester hydrolysis prevention via bulky substituents) .

Q. How to analyze hydrogen-bonding networks in crystalline forms?

  • Use Mercury or CrystalExplorer for graph-set analysis (e.g., R22_2^2(8) motifs).
  • Compare with Cambridge Structural Database entries to identify polymorph-specific interactions .

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